molecular formula C6H6Br2N2O B2840728 2-Amino-5-bromonicotinaldehyde hydrobromide CAS No. 709650-48-6

2-Amino-5-bromonicotinaldehyde hydrobromide

Cat. No. B2840728
M. Wt: 281.935
InChI Key: ZEDZHTMMXFHZEP-UHFFFAOYSA-N
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Description

2-Amino-5-bromonicotinaldehyde hydrobromide is a chemical compound with the molecular formula C6H6Br2N2O . It has a molecular weight of 281.93 and is typically stored in a dark place at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Amino-5-bromonicotinaldehyde is 1S/C6H5BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H, (H2,8,9) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Amino-5-bromonicotinaldehyde hydrobromide is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Biochemical Relevance and Synthesis Approaches

2-Amino-5-bromonicotinaldehyde hydrobromide is a compound of interest in various scientific research applications, including its role in biochemical processes and the synthesis of complex molecules. While direct studies on this specific compound are scarce, research on analogous brominated compounds and their biochemical applications or synthetic methodologies offers insights into the potential utility and research relevance of 2-Amino-5-bromonicotinaldehyde hydrobromide.

  • Chemical Modification and Bioactivity : Brominated compounds have been explored for their ability to modify biochemical pathways. For instance, the reaction of phospholipase A with p-bromophenacyl bromide leading to inactivation, highlights the role brominated agents can play in altering enzyme activity (Roberts et al., 1977).

  • Synthetic Utility in Medicinal Chemistry : The synthesis of complex molecules, such as 10-propargylfolic acid from 2-amino-6-(bromomethyl)-4(1h)-pteridinone, demonstrates the critical role of brominated intermediates in constructing molecules with potential therapeutic applications (Piper et al., 1987).

  • Catalysis and Material Science : Brominated derivatives are employed as catalysts or intermediates in the synthesis of materials and chemicals. For example, the efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide showcases the role of brominated catalysts in facilitating chemical transformations (Jordan et al., 2003).

  • Environmental and Genetic Research : The effects of AET (2-aminoethylisothiuronium bromide hydrobromide) on chromosome rearrangements induced by x-irradiation in spermatogonia emphasize the importance of brominated compounds in genetic and environmental toxicity studies (Leonard & Deknudt, 1972).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-amino-5-bromopyridine-3-carbaldehyde;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-3H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDZHTMMXFHZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)N)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromonicotinaldehyde hydrobromide

Synthesis routes and methods I

Procedure details

A solution of bromine (1.05 mL, 20.0 mmol) in acetic acid (20 mL) was added to a solution of 2-amino-3-pyridinecarboxaldehyde (2.5 g, 20 mmol) in acetic acid (50 mL) at room temperature. The reaction mixture was then stirred overnight. The resulting precipitate was filtered and washed with diethyl ether to give the title compound as a white solid (4.66 g, 80%).
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

Bromine (1.1 mL, 20 mmol) in HOAc (20 mL) was added dropwise to a solution of 2-amino-pyridine-3-carbaldehyde (2.5 g, 20 mmol) in HOAc (50 mL) while stirring. After the addition, the mixture was allowed to stir for 2 h at room temperature. The precipitate was collected by filtration and washed with diethyl ether to afford the title compound (4.4 g, 77%) as a pale yellow solid: MS (ESI) m/e 201 (M+H)+.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
77%

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